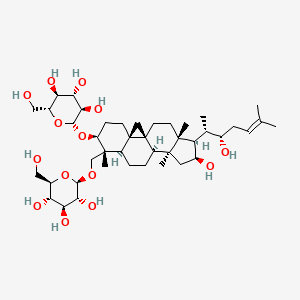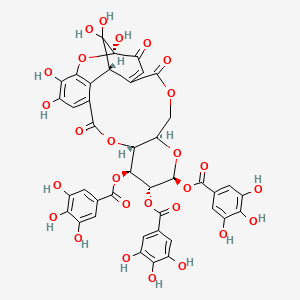
1,4-二氢萘
描述
1,4-Dihydronaphthalene is an organic compound with the molecular formula C₁₀H₁₀. It is a partially hydrogenated derivative of naphthalene, characterized by the presence of two hydrogen atoms added to the 1 and 4 positions of the naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
科学研究应用
1,4-Dihydronaphthalene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Derivatives of 1,4-Dihydronaphthalene are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals
作用机制
Target of Action
1,4-Dihydronaphthalene is a chemical compound with the molecular formula C10H10 . .
Biochemical Pathways
It is known to be involved in dioxygenase-catalysed reactions . Dioxygenase-catalysed oxidation of dihydronaphthalenes can yield various products, including arene hydrate and cis-dihydro naphthalenediols .
Pharmacokinetics
It has been analyzed using a reverse phase (rp) high-performance liquid chromatography (hplc) method . This method is suitable for pharmacokinetics and can be used for isolation impurities in preparative separation .
生化分析
Biochemical Properties
1,4-Dihydronaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It is known to undergo dioxygenase-catalyzed oxidation, resulting in the formation of arene hydrates and cis-dihydro naphthalenediols . The enzymes involved in these reactions include naphthalene dioxygenase, which catalyzes the initial oxidation step. This interaction is crucial for the subsequent metabolic pathways that 1,4-Dihydronaphthalene participates in.
Cellular Effects
1,4-Dihydronaphthalene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that its metabolites can affect the expression of genes involved in oxidative stress responses and detoxification pathways. Additionally, 1,4-Dihydronaphthalene has been observed to modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular functions such as proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of 1,4-Dihydronaphthalene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to naphthalene dioxygenase, facilitating the transfer of electrons and the subsequent oxidation of the naphthalene ring . This binding interaction is critical for the compound’s biochemical activity and its ability to modulate various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dihydronaphthalene have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that 1,4-Dihydronaphthalene can have sustained effects on cellular function, particularly in terms of its impact on gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1,4-Dihydronaphthalene vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which 1,4-Dihydronaphthalene exerts its biochemical effects without causing significant toxicity .
Metabolic Pathways
1,4-Dihydronaphthalene is involved in several metabolic pathways, including the degradation of naphthalene and related compounds. The compound undergoes dioxygenase-catalyzed oxidation, resulting in the formation of various metabolites such as arene hydrates and dihydro diols . These metabolic pathways are essential for the detoxification and elimination of 1,4-Dihydronaphthalene from the body.
Transport and Distribution
Within cells and tissues, 1,4-Dihydronaphthalene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 1,4-Dihydronaphthalene is influenced by factors such as its lipophilicity and the presence of binding sites on cellular membranes .
Subcellular Localization
The subcellular localization of 1,4-Dihydronaphthalene is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that 1,4-Dihydronaphthalene interacts with the appropriate biomolecules and participates in relevant biochemical pathways .
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dihydronaphthalene can be synthesized through various methods. One common approach involves the reduction of naphthalene using sodium in ethanol, which selectively adds hydrogen atoms to the 1 and 4 positions . Another method includes the cyclization of appropriate precursors in the presence of catalytic para-toluenesulfonic acid at elevated temperatures .
Industrial Production Methods: Industrial production of 1,4-Dihydronaphthalene typically involves catalytic hydrogenation of naphthalene under controlled conditions. This process ensures selective addition of hydrogen atoms to the desired positions, yielding the target compound with high purity and efficiency .
化学反应分析
Types of Reactions: 1,4-Dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene or other oxidized derivatives.
Reduction: Further reduction can yield fully hydrogenated naphthalene derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in ethanol or lithium aluminum hydride can be used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthalene and its oxidized derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
相似化合物的比较
1,2-Dihydronaphthalene: Another partially hydrogenated naphthalene derivative with hydrogen atoms at the 1 and 2 positions.
Tetrahydronaphthalene: A fully hydrogenated naphthalene derivative.
Naphthalene: The parent aromatic compound without hydrogenation.
Uniqueness: 1,4-Dihydronaphthalene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
属性
IUPAC Name |
1,4-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPIVZHYVSCYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060607 | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-17-9 | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1,4-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIHYDRONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C56X9SYS4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















